molecular formula C13H12ClN3O3 B1375914 4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride CAS No. 1267091-29-1

4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride

Cat. No. B1375914
M. Wt: 293.7 g/mol
InChI Key: MOIUVKUGNSJMMX-UHFFFAOYSA-N
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Description

“4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1267091-29-1 . Its molecular weight is 293.71 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(3-nitrophenoxy)benzenecarboximidamide hydrochloride . The InChI code for this compound is 1S/C13H11N3O3.ClH/c14-13(15)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)16(17)18;/h1-8H,(H3,14,15);1H .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H12ClN3O3 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis of Related Compounds

The compound 1,4-bis(4-nitrophenoxy)benzene (144BNPB) was synthesized through a condensation reaction between hydroquinone and para-chloronitrobenzene, followed by reduction into 1,4-bis(4-aminophenoxy)benzene (144BAPB) in the presence of Pd/C-hydrazine hydrate. This process was used to create various aromatic polyamic acid resins and corresponding polyimide resins, with their properties studied in detail (Fu Ju-sun, 2007).

Applications in Polymer and Resin Synthesis

1,3-Bis(4-aminophenoxy)benzene and its polyimides were synthesized from 1,3-bis(4-nitrophenoxy)benzene, showcasing the compound's utility in creating materials with varied molecular structures. This includes the development of aromatic polyamic acid resins and their corresponding polyimide resins, which were extensively studied for their properties (Zhao Jiong-xin, 2006).

Material Science and Engineering

The synthesis of 1,4-bis(4-nitrophenoxy)-2,5-diterbutyl benzene and its conversion into a high purity white crystal powder (1,4-bis(4-aminophenoxy)-2,5-diterbutyl benzene) has applications in the field of material science. These compounds are used to prepare polyamic acid solutions and polyimide films, which are then studied for their properties, highlighting the significance of these chemical processes in the development of advanced materials (Xu Yong-fen, 2008).

Environmental Impact Studies

Research on compounds like 1,3,5-trichloro-2-(4-nitrophenoxy)benzene (CNP), a herbicide, and its identification in environmental biota like shellfish, reflects the environmental implications of these chemicals. The discovery of CNP in mussels from Tokyo Bay at significant levels (approximately 1 ppm on a wet basis) indicates the potential environmental and ecological impact of such compounds (T. Yamagishi et al., 1978).

Safety And Hazards

The safety and hazards information for this compound is not available in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(3-nitrophenoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3.ClH/c14-13(15)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)16(17)18;/h1-8H,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIUVKUGNSJMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=N)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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